1-[(4-methoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpiperidine 1-[(4-methoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpiperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC10239599
InChI: InChI=1S/C15H23NO3S/c1-11-7-12(2)10-16(9-11)20(17,18)14-5-6-15(19-4)13(3)8-14/h5-6,8,11-12H,7,9-10H2,1-4H3
SMILES: CC1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)OC)C)C
Molecular Formula: C15H23NO3S
Molecular Weight: 297.4 g/mol

1-[(4-methoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpiperidine

CAS No.:

Cat. No.: VC10239599

Molecular Formula: C15H23NO3S

Molecular Weight: 297.4 g/mol

* For research use only. Not for human or veterinary use.

1-[(4-methoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpiperidine -

Specification

Molecular Formula C15H23NO3S
Molecular Weight 297.4 g/mol
IUPAC Name 1-(4-methoxy-3-methylphenyl)sulfonyl-3,5-dimethylpiperidine
Standard InChI InChI=1S/C15H23NO3S/c1-11-7-12(2)10-16(9-11)20(17,18)14-5-6-15(19-4)13(3)8-14/h5-6,8,11-12H,7,9-10H2,1-4H3
Standard InChI Key PMBOIAMIAOIBIN-UHFFFAOYSA-N
SMILES CC1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)OC)C)C
Canonical SMILES CC1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)OC)C)C

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, 1-(4-methoxy-3-methylphenyl)sulfonyl-3,5-dimethylpiperidine, reflects its hybrid architecture combining a piperidine ring and a sulfonamide-linked aryl group. Key physicochemical properties are summarized below:

PropertyValue
Molecular FormulaC₁₅H₂₃NO₃S
Molecular Weight297.4 g/mol
SMILES NotationCOC1=C(C=CC(=C1)S(=O)(=O)N2C(CC(C2)C)C)C
Topological Polar Surface Area63.5 Ų (estimated)
LogP (Predicted)3.1 (iLOGP)

The sulfonyl group enhances electrophilicity, facilitating interactions with nucleophilic residues in biological targets, while the methoxy and methyl substituents on the phenyl ring influence steric and electronic properties.

Synthesis and Reaction Pathways

Synthetic Methodology

The compound is synthesized via a two-step protocol:

  • Sulfonylation: 3,5-Dimethylpiperidine reacts with 4-methoxy-3-methylbenzenesulfonyl chloride in anhydrous dichloromethane at 0–5°C.

  • Purification: Crude product is isolated via column chromatography (silica gel, ethyl acetate/hexane gradient).

Reaction conditions critically influence yield and purity:

ParameterOptimal Value
Temperature0–5°C (Step 1)
SolventDichloromethane
Reaction Time4–6 hours
Purification MethodSilica gel chromatography

Chemical Reactivity

The sulfonamide group participates in:

  • Nucleophilic Aromatic Substitution: Methoxy and methyl groups direct electrophilic attack to the ortho and para positions of the phenyl ring.

  • Reductive Amination: The piperidine nitrogen may react with aldehydes/ketones under hydrogenation conditions.

  • Hydrolysis: Acidic or basic conditions cleave the sulfonamide bond, yielding 3,5-dimethylpiperidine and sulfonic acid derivatives.

CompoundTargetIC₅₀ (nM)
3,5-DimethylpiperidineCYP3A4>10,000
4-MethoxybenzenesulfonamideCarbonic Anhydrase120
This CompoundC5a ReceptorIn silico: 85 (Predicted)

Note: Experimental data for this compound are pending; predictions based on QSAR models .

Applications in Medicinal Chemistry

Drug Discovery Scaffolds

The compound serves as a precursor for:

  • Kinase Inhibitors: Sulfonamide piperidines are incorporated into ATP-binding pocket-targeting molecules.

  • Antipsychotics: Structural analogs with similar logP values (2.5–3.5) cross the blood-brain barrier, modulating dopaminergic pathways.

Patent Landscape

While no patents directly claim this compound, CN103814027B discloses tetrahydropyrido-pyrimidines with 3,5-dimethylpiperidine moieties as C5a receptor antagonists . This highlights the therapeutic relevance of its structural motifs.

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